BenchChemオンラインストアへようこそ!

gamma-Strophanthin

Na+/K+-ATPase Isoform selectivity Cardiac glycoside pharmacology

Choose ouabain for its unique α1/α3:α2 selectivity (≈2.5‑fold α1 over α2) that enables targeted α1‑isoform studies at 50‑100 nM – not achievable with digoxin. Its polar, low‑protein‑binding nature ensures rapid renal elimination and a peripherally restricted profile (undetectable in brain after systemic injection), eliminating confounding CNS effects seen with other cardiac glycosides. Ideal for clean cardiovascular, renal, and cancer‑cell experiments where isoform‑specific Na⁺/K⁺‑ATPase interrogation is critical.

Molecular Formula C29H60O20
Molecular Weight 728.8 g/mol
Cat. No. B15146348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Strophanthin
Molecular FormulaC29H60O20
Molecular Weight728.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
InChIInChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13?,15-,16+,17?,18+,19+,21+,22?,23?,24?,25?,26?,27?,28?,29?;;;;;;;;/m0......../s1
InChIKeyTYBARJRCFHUHSN-HMNHGHQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Strophanthin (Ouabain) for Scientific and Industrial Use: A Quick Procurement Overview


Gamma-Strophanthin (also known as ouabain, CAS 630-60-4/11018-89-6) is a cardiotonic steroid (CTS) glycoside obtained from Strophanthus gratus [1]. It acts as a selective inhibitor of the plasma membrane Na⁺/K⁺-ATPase (sodium pump), binding to the α2 and α3 subunits with Ki values of 41 nM and 15 nM, respectively . This inhibition increases intracellular sodium and calcium concentrations, promoting positive inotropy in cardiac muscle [2]. Unlike more lipophilic cardiac glycosides such as digoxin, ouabain is relatively polar, exhibits poor oral bioavailability (~2.5%), and is typically administered intravenously or used experimentally in vitro [3].

Why Gamma-Strophanthin Cannot Be Simply Substituted: Key Differences from Digoxin and Digitoxin


Cardiac glycosides are often mistakenly considered interchangeable; however, gamma-strophanthin (ouabain) exhibits distinct pharmacodynamic, pharmacokinetic, and physicochemical profiles that preclude generic substitution. Its polar nature results in near-zero plasma protein binding and rapid renal elimination, contrasting sharply with the high protein binding and hepatic metabolism of lipophilic agents like digitoxin [1]. Furthermore, ouabain demonstrates a unique α1/α3:α2 selectivity profile for Na⁺/K⁺-ATPase isoforms, whereas digoxin and digitoxin are moderately α2-selective, leading to differential cellular and tissue effects [2]. These fundamental differences translate into clinically and experimentally significant variations in AV conduction effects, blood pressure modulation, and tissue distribution, which are quantified below.

Gamma-Strophanthin Quantitative Evidence Guide: How It Differs from Digoxin and Digitoxin


Na+/K+-ATPase Isoform Binding Affinity: Ouabain's Unique α1/α3:α2 Selectivity

Ouabain exhibits a distinct isoform selectivity profile for human Na⁺/K⁺-ATPase. Unlike digoxin and digitoxin, which show moderate selectivity (up to 4-fold) for α2/α3 over α1 (KD α1 > α2 = α3), ouabain displays moderate selectivity (≈2.5-fold) for α1 over α2 (KD α1 ≤ α3 < α2) [1]. This difference is further supported by studies in engineered H1299 cells expressing single isoforms, which confirm moderate α1/α3:α2 selectivity for ouabain, whereas digoxin exhibits moderate α2:α1 selectivity [2]. Quantitatively, ouabain binds the α2 subunit with a Ki of 41 nM and the α3 subunit with a Ki of 15 nM . For the α1S isoform, ouabain has a Kd of 53 nM, compared to 208 nM for digoxin and 2320 nM for marinobufagenin [3].

Na+/K+-ATPase Isoform selectivity Cardiac glycoside pharmacology

Pharmacodynamic Distinctions: Ouabain's Potent Rate Reduction and Differential AV Conduction Effects vs. Digitoxin

Ouabain is significantly more potent than digoxin and digitoxin in reducing cardiac rate. In guinea-pigs, a 20% cardiac rate reduction required 0.07 mg/kg of ouabain, compared to 0.34 mg/kg for digoxin (4.9-fold higher dose) and 1.12 mg/kg for digitoxin (16-fold higher dose) [1]. In cats, both ouabain and digoxin, being polar glycosides, produced significant prolongation of the PR interval (AV conduction delay): +13 ± 5% for ouabain and +13 ± 3% for digoxin, whereas the nonpolar digitoxin produced only +6 ± 5% (P < 0.01) [2]. Conversely, digitoxin caused greater abbreviation of the rate-corrected QS2 interval (-13 ± 3%) compared to ouabain (-8 ± 3%) and digoxin (-10 ± 5%), indicating a stronger positive inotropic effect at comparable rate reduction [2].

Pharmacodynamics Atrioventricular block Electromechanical systole Inotropy

Pharmacokinetic Differentiation: Ouabain's Renal Failure Elimination Advantage Over Digoxin and Digitoxin

In patients with chronic renal failure, ouabain's elimination is significantly faster than that of digoxin and digitoxin. Following a 400 μg IV dose, ouabain exhibited a mean plasma half-life of 50 ± 19 hours, with elimination significantly more rapid than that reported for digoxin (P < 0.01) and digitoxin (P < 0.01) in the same patient population [1]. Notably, ouabain's half-life in renal failure patients is prolonged compared to normal subjects (P < 0.01), but the relative advantage over digoxin and digitoxin persists. In normal subjects, ouabain's plasma half-life is approximately 22 hours, and its oral bioavailability is only 2.5% ± 2.5%, with zero plasma protein binding, in stark contrast to digoxin's ~70% bioavailability and 20-30% protein binding [2].

Pharmacokinetics Renal failure Half-life Elimination

Blood-Brain Barrier Permeability: Ouabain's CNS Exclusion vs. Digoxin Penetration

Ouabain does not cross the blood-brain barrier (BBB) to a detectable extent, whereas digoxin readily permeates the BBB and accumulates in brain tissue. In a 2024 study using C57/black mice, following intraperitoneal injection (1.25 mg/kg), ouabain was undetectable in brain tissue at all time points measured (5 min to 24 h) [1]. In contrast, digoxin is known to permeate the BBB and affect CNS functions. Ouabain's plasma Cmax was 882.88 ± 21.82 ng/g with a Tmax of 0.08 ± 0.01 h and a short terminal half-life of 0.15 ± 0.02 h [1]. Cardiac tissue Cmax was 145.24 ± 44.03 ng/g, with the compound becoming undetectable after 60 minutes [1]. This contrasts with older literature suggesting ouabain can permeate the BBB under certain experimental conditions (high-dose intra-arterial infusion), but the weight of modern evidence using sensitive LC-MS/MS methods confirms minimal to no BBB penetration [2].

Blood-brain barrier CNS penetration Tissue distribution Neuropharmacology

Myocardial Uptake and Inotropic Concentration Range: Ouabain vs. Digoxin and Digitoxin

Ouabain and digoxin exhibit nearly identical inotropic concentration ranges and ED50 values in isolated perfused rat hearts, while digitoxin differs markedly. The positive inotropic concentration range for both ouabain and digoxin was 8×10⁻⁶ M to 6×10⁻⁵ M, with maximum inotropic effects of ~100% and ED50 values of 2.3×10⁻⁵ M and 2.4×10⁻⁵ M, respectively [1]. In contrast, digitoxin's effective range was 3.6×10⁻⁶ M to 2.4×10⁻⁵ M, with a maximum inotropic effect of only ~50% and a lower ED50 of 9.5×10⁻⁶ M [1]. Myocardial uptake of ouabain was substantially lower than digoxin and digitoxin, reflecting its greater polarity: at 5-60 min perfusion, ouabain uptake ranged from 23-36 nmol/g wet weight, compared to 66-98 nmol/g for digoxin and 169-264 nmol/g for digitoxin [1]. The half-times for uptake were 2.5 min for both ouabain and digoxin, and 3.4 min for digitoxin [1].

Myocardial uptake Inotropic effect Cardiac glycoside distribution

Gamma-Strophanthin: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Isoform-Specific Na+/K+-ATPase Research Requiring α1/α3:α2 Selectivity

For studies investigating the distinct physiological roles of Na⁺/K⁺-ATPase α isoforms, ouabain is uniquely suited due to its moderate α1/α3:α2 selectivity (≈2.5-fold α1 over α2), which contrasts with the α2-selective profile of digoxin and digitoxin [1]. This property makes ouabain the preferred tool for dissecting α1-mediated signaling in kidney, vascular smooth muscle, and certain cancer cell lines where α1 is the dominant isoform. Researchers can use ouabain at concentrations that selectively engage α1 (e.g., 50-100 nM) while minimizing α2 inhibition, a strategy not feasible with digoxin.

Cardiovascular Studies Requiring CNS-Sparing Systemic Na⁺/K⁺-ATPase Inhibition

Ouabain is the cardiac glycoside of choice for systemic administration in animal models when CNS side effects must be avoided. Unlike digoxin, which permeates the blood-brain barrier and affects central nervous system functions, ouabain is undetectable in brain tissue following systemic injection in mice, even at pharmacologically active doses [2]. This peripheral restriction allows for cleaner interrogation of cardiovascular and renal Na⁺/K⁺-ATPase functions without confounding neurogenic effects.

Experimental Models of Atrioventricular (AV) Nodal Suppression and Rate Control

Ouabain's superior potency for inducing cardiac rate reduction (0.07 mg/kg for 20% reduction in guinea-pigs, vs. 0.34 mg/kg for digoxin and 1.12 mg/kg for digitoxin) and its robust prolongation of PR interval (+13 ± 5% in cats) make it an optimal agent for preclinical studies of AV nodal conduction and rate control in atrial arrhythmias [3]. Its differential effect on QS2 abbreviation (less shortening than digitoxin) also makes it suitable for models where preserving electromechanical systole duration is desired.

Renal Impairment Pharmacology and Cardiac Glycoside Safety Studies

Ouabain's significantly more rapid elimination in chronic renal failure compared to digoxin and digitoxin (P < 0.01) [4] positions it as a critical comparator in pharmacokinetic studies of cardiac glycoside handling in kidney disease. Researchers investigating drug safety in renal impairment can use ouabain to model a glycoside with lower accumulation risk, contrasting with the prolonged half-lives and higher toxicity profiles of digoxin and digitoxin in this population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-Strophanthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.